

Chemical structure and properties of CGI-17341

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CGI-17341: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-17341 is a novel, orally active 5-nitroimidazole derivative with potent antimycobacterial properties. It has demonstrated significant in vitro and in vivo activity against both drugsusceptible and multi-drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CGI-17341**, intended to support further research and development efforts in the field of antitubercular drug discovery. Although promising, further development of **CGI-17341** was discontinued due to findings of mutagenicity.

Chemical Structure and Properties

CGI-17341, with the IUPAC name (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole, is a bicyclic nitroimidazole.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	(2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1] [2]oxazole	[1]
Molecular Formula	C7H9N3O3	[1]
Molecular Weight	183.16 g/mol	[1]
SMILES Notation	CC[C@H]1CN2C=C(N=C2O1)INVALID-LINK[O-]	[1]
Appearance	Not specified in available literature	
Solubility	Soluble in dimethylformamide (for in vitro testing)	[3]
Stability	Information not available in the provided search results.	

Biological Activity and Inhibitory Potency

CGI-17341 exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its efficacy has been demonstrated in various in vitro and in vivo models.

In Vitro Inhibitory Activity

The minimum inhibitory concentration (MIC) of **CGI-17341** has been determined against a range of M. tuberculosis strains.

Strain Type	MIC (μg/mL)	Source
Drug-Susceptible M. tuberculosis	0.1 - 0.3	[2][4]
Multi-Drug-Resistant M. tuberculosis	0.1 - 0.3	[2][4]



Notably, the in vitro activity of **CGI-17341** is comparable to first-line antitubercular drugs like isoniazid and rifampin and superior to streptomycin, ciprofloxacin, and norfloxacin.[4] Furthermore, its activity is not affected by changes in pH from 6.8 to 5.6, a condition where the efficacy of other drugs like ciprofloxacin and isoniazid decreases.[4]

In Vivo Efficacy

In a murine model of tuberculosis, **CGI-17341** demonstrated significant dose-dependent efficacy.

Parameter	Value	Source
ED ₅₀ (50% Effective Dose)	7.7 mg/kg of body weight	[4]

Cross-Resistance

Importantly, **CGI-17341** does not exhibit cross-resistance with the following first-line antitubercular drugs:

- Isoniazid[4]
- Rifampin[4]
- Streptomycin[4]
- Ethambutol[4]

Mechanism of Action

CGI-17341 is a prodrug that requires reductive activation within the mycobacterium to exert its therapeutic effect. The proposed mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4]

The activation of **CGI-17341** is dependent on a cofactor F420-dependent nitroreductase system within the bacterium.[5] However, unlike other nitroimidazoles such as pretomanid and delamanid, the activation of **CGI-17341** does not appear to be solely dependent on the deazaflavin-dependent nitroreductase (Ddn).[5][6] This suggests the involvement of other nitroreductases in its activation pathway. Following reduction of the nitro group, reactive



nitrogen species are generated, which are believed to be responsible for the downstream inhibition of mycolic acid biosynthesis and potentially other cellular targets, leading to bacterial cell death.[5]



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Proposed mechanism of action for CGI-17341.

Experimental Protocols

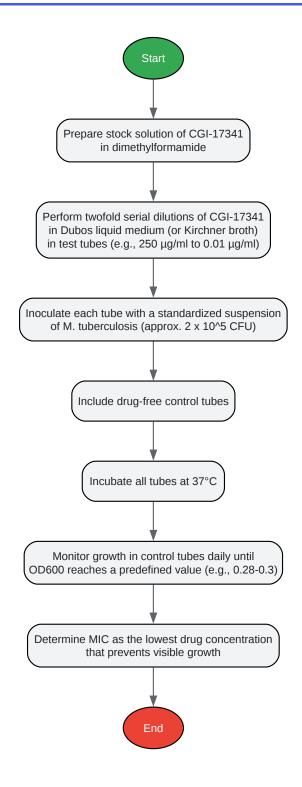
The following are detailed methodologies for key experiments cited in the literature concerning **CGI-17341**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **CGI-17341** against M. tuberculosis is determined using a standard broth dilution method.[3]

Workflow:





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Workflow for MIC determination of CGI-17341.

Detailed Steps:



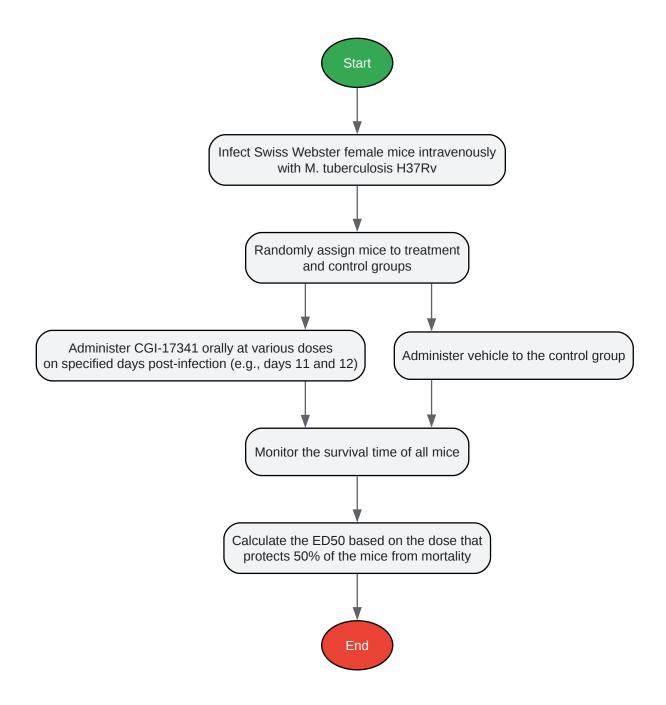
- Preparation of Drug Solutions: A stock solution of CGI-17341 is prepared in dimethylformamide. Working solutions are made by diluting the stock solution with distilled water.[3]
- Serial Dilutions: Twofold serial dilutions of the test compound are prepared in 5 mL of Dubos liquid medium or Kirchner broth, with concentrations typically ranging from 250 μg/mL down to 0.01 μg/mL.[3]
- Inoculation: Each tube is inoculated with approximately 2 x 10⁵ colony-forming units (CFU) of the M. tuberculosis strain being tested. Drug-free control tubes are also prepared.[3]
- Incubation: All tubes are incubated at 37°C.[3]
- Growth Monitoring: The optical density at 600 nm (OD₆₀₀) of the control tubes is monitored daily until it reaches a value corresponding to adequate growth (e.g., 0.28 to 0.3).[3]
- MIC Determination: The MIC is defined as the lowest concentration of CGI-17341 that
 inhibits visible growth, as compared to the drug-free control.[3]

In Vivo Efficacy Testing (ED₅₀ Determination)

The in vivo efficacy of **CGI-17341** is assessed in a murine infection model to determine the 50% effective dose (ED₅₀).[3]

Workflow:





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Workflow for in vivo efficacy testing of CGI-17341.

Detailed Steps:



- Infection Model: Swiss Webster female mice are infected intravenously with a standardized culture of M. tuberculosis H37Rv.[3]
- Animal Grouping: Infected mice are randomly divided into several treatment groups and a control group.
- Drug Administration: **CGI-17341** is administered orally at various dose levels to the treatment groups. The timing of administration post-infection is critical (e.g., on days 11 and 12).[4] The control group receives the vehicle alone.
- Monitoring: The survival of the mice in all groups is monitored over a defined period.
- ED₅₀ Calculation: The ED₅₀ is calculated as the dose of **CGI-17341** that results in the survival of 50% of the treated mice at a time when all control mice have succumbed to the infection.[3]

Conclusion

CGI-17341 is a potent 5-nitroimidazole with excellent activity against M. tuberculosis, including multi-drug-resistant strains. Its novel mechanism of action, involving reductive activation and subsequent inhibition of mycolic acid synthesis, and lack of cross-resistance with existing first-line drugs, made it an attractive candidate for further development. However, the discovery of its mutagenic properties halted its progression as a clinical candidate. Despite this, the study of **CGI-17341** has provided valuable insights into the structure-activity relationships of nitroimidazoles and has paved the way for the development of newer, non-mutagenic analogues that are now in clinical development for the treatment of tuberculosis. The information presented in this guide serves as a valuable resource for researchers working on the discovery and development of new antitubercular agents.

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